molecular formula C10H20S B12914127 Cyclohexane, [(1-methylpropyl)thio]- CAS No. 7133-22-4

Cyclohexane, [(1-methylpropyl)thio]-

Cat. No.: B12914127
CAS No.: 7133-22-4
M. Wt: 172.33 g/mol
InChI Key: BPQBIKVCRYZWCT-UHFFFAOYSA-N
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Description

Cyclohexane, [(1-methylpropyl)thio]- is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, where a [(1-methylpropyl)thio] group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, [(1-methylpropyl)thio]- typically involves the reaction of cyclohexane with a suitable [(1-methylpropyl)thio] reagent under controlled conditions. One common method is the thiolation of cyclohexane using [(1-methylpropyl)thio] chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Cyclohexane, [(1-methylpropyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [(1-methylpropyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding thiol or sulfide, depending on the reducing agent used.

    Substitution: The [(1-methylpropyl)thio] group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, [(1-methylpropyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, [(1-methylpropyl)thio]- involves its interaction with specific molecular targets. The [(1-methylpropyl)thio] group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, sec-butyl-
  • Cyclohexane, 1-methyl-2-propyl-
  • Cyclohexane, 1-methyl-3-propyl-

Uniqueness

Cyclohexane, [(1-methylpropyl)thio]- is unique due to the presence of the [(1-methylpropyl)thio] group, which imparts distinct chemical properties and reactivity compared to other cyclohexane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

7133-22-4

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

butan-2-ylsulfanylcyclohexane

InChI

InChI=1S/C10H20S/c1-3-9(2)11-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

BPQBIKVCRYZWCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1CCCCC1

Origin of Product

United States

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